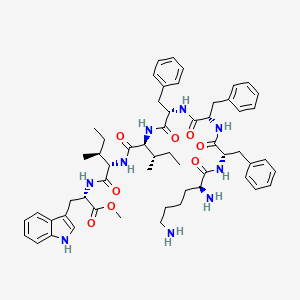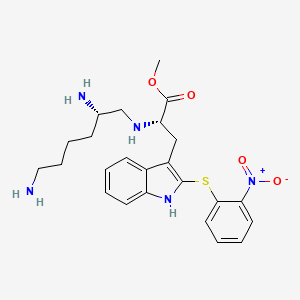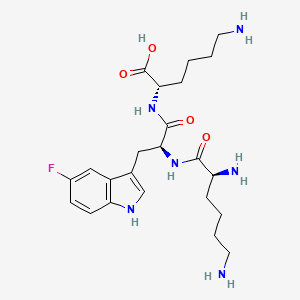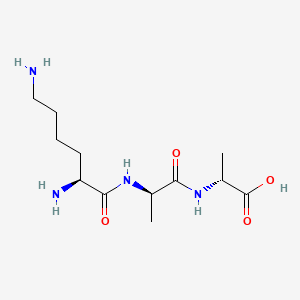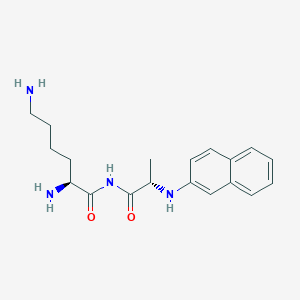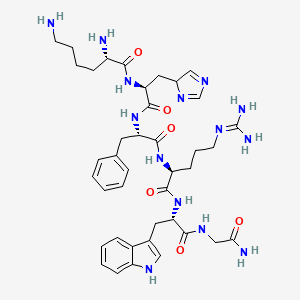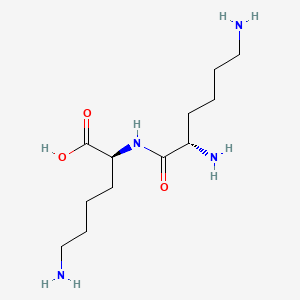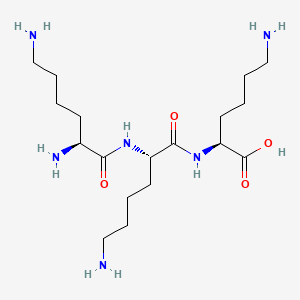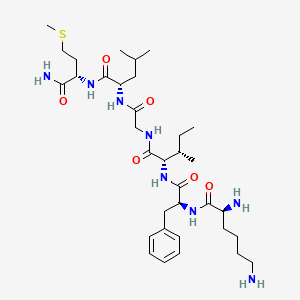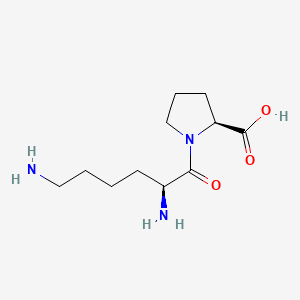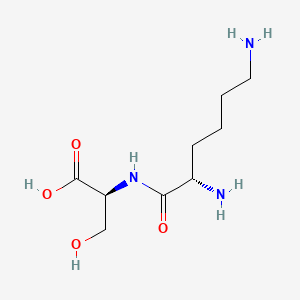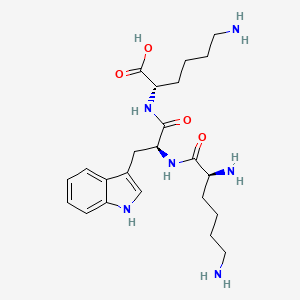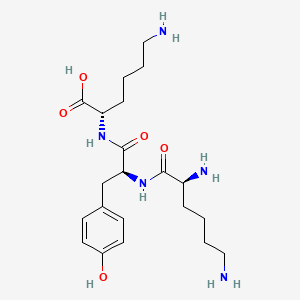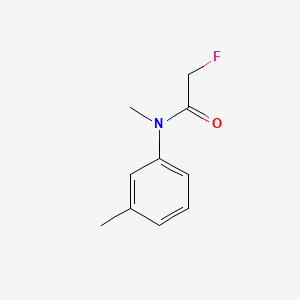
2-fluoro-N-methyl-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Acetotoluidide, 2-fluoro-N-methyl-: is a bioactive chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Acetotoluidide, 2-fluoro-N-methyl- typically involves the reaction of m-toluidine with acetyl chloride in the presence of a base such as pyridine to form m-acetotoluidide . The subsequent fluorination and methylation steps involve the use of fluorinating agents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of m-Acetotoluidide, 2-fluoro-N-methyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: m-Acetotoluidide, 2-fluoro-N-methyl- can undergo oxidation reactions to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are employed under mild conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: m-Acetotoluidide, 2-fluoro-N-methyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its bioactive nature allows for the investigation of its interactions with biological molecules .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .
Industry: In the industrial sector, m-Acetotoluidide, 2-fluoro-N-methyl- is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials .
Mécanisme D'action
The mechanism of action of m-Acetotoluidide, 2-fluoro-N-methyl- involves its interaction with specific molecular targets. The fluorine atom in its structure plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its bioactive effects .
Comparaison Avec Des Composés Similaires
- m-Acetotoluidide
- 2-Fluoro-N-methyl-aniline
- N-Methyl-m-toluidine
Comparison: m-Acetotoluidide, 2-fluoro-N-methyl- stands out due to the presence of both a fluorine atom and a methyl group, which confer unique chemical and biological properties. Compared to m-Acetotoluidide, the fluorinated version exhibits enhanced reactivity and bioactivity. Similarly, the presence of the acetyl group differentiates it from 2-Fluoro-N-methyl-aniline and N-Methyl-m-toluidine, making it a distinct compound with specific applications .
Propriétés
Numéro CAS |
10016-01-0 |
|---|---|
Formule moléculaire |
C10H12FNO |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-fluoro-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12FNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
Clé InChI |
MRDDBKVEIYLRGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CF |
SMILES canonique |
CC1=CC(=CC=C1)N(C)C(=O)CF |
Apparence |
Solid powder |
| 10016-01-0 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Acetotoluidide, 2-fluoro-N-methyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)
